N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207058-73-8
VCID: VC6522628
InChI: InChI=1S/C16H16N4O2S/c1-10-13(23-16(18-10)12-6-4-3-5-7-12)8-14(21)17-9-15-20-19-11(2)22-15/h3-7H,8-9H2,1-2H3,(H,17,21)
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCC3=NN=C(O3)C
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.39

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide

CAS No.: 1207058-73-8

Cat. No.: VC6522628

Molecular Formula: C16H16N4O2S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide - 1207058-73-8

Specification

CAS No. 1207058-73-8
Molecular Formula C16H16N4O2S
Molecular Weight 328.39
IUPAC Name N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide
Standard InChI InChI=1S/C16H16N4O2S/c1-10-13(23-16(18-10)12-6-4-3-5-7-12)8-14(21)17-9-15-20-19-11(2)22-15/h3-7H,8-9H2,1-2H3,(H,17,21)
Standard InChI Key SBJXLOKVHGYBEB-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCC3=NN=C(O3)C

Introduction

Structural Elucidation and Molecular Design

Core Structural Components

The molecule comprises two heterocyclic systems: a 5-methyl-1,3,4-oxadiazole ring and a 4-methyl-2-phenyl-1,3-thiazole moiety, linked via an acetamide bridge. The 1,3,4-oxadiazole ring is substituted at the 2-position with a methyl group and a methylene spacer connecting to the acetamide nitrogen. The thiazole ring incorporates a phenyl group at the 2-position and a methyl group at the 4-position, creating a sterically hindered environment that may influence receptor binding .

Oxadiazole Pharmacophore

1,3,4-Oxadiazoles are π-deficient aromatic systems known for their metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions. The methyl substitution at the 5-position enhances lipophilicity, potentially improving blood-brain barrier penetration . Comparative studies show that 5-methyl derivatives exhibit superior pharmacokinetic profiles compared to unsubstituted analogs .

Thiazole Component

The 4-methyl-2-phenylthiazole moiety contributes to the molecule's planar geometry, facilitating intercalation into biological membranes. The phenyl group at the 2-position provides π-stacking capabilities, while the methyl group at the 4-position may reduce oxidative metabolism at this position .

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogs provide insight into expected characteristics:

  • 1H NMR: The methyl groups on both heterocycles would appear as singlets near δ 2.5–2.7 ppm. Aromatic protons from the phenyl group would display multiplet signals between δ 7.2–7.8 ppm .

  • 13C NMR: The carbonyl carbon of the acetamide bridge typically resonates around δ 170 ppm, while the oxadiazole C-2 appears near δ 165 ppm .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 5-Methyl-1,3,4-oxadiazol-2-ylmethyl amine

  • 4-Methyl-2-phenyl-1,3-thiazol-5-yl acetic acid

  • Acetyl chloride for amide bond formation

Formation of 5-Methyl-1,3,4-oxadiazole-2-carbaldehyde

  • Hydrazide Formation: React ethyl 2-chloroacetate with methyl hydrazine in ethanol under reflux to yield methyl 2-hydrazinylacetate .

  • Cyclization: Treat the hydrazide with carbon disulfide in the presence of sodium ethoxide, followed by acidification to precipitate the 5-methyl-1,3,4-oxadiazole-2-thiol .

  • Methylation: Alkylate the thiol group using methyl iodide in acetone with potassium carbonate as base .

Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-yl Acetic Acid

  • Hantzsch Thiazole Synthesis: Condense 4-methylacetophenone with thiourea in the presence of iodine to form the thiazole core .

  • Side Chain Introduction: Perform Friedel-Crafts acylation using chloroacetyl chloride, followed by hydrolysis to the carboxylic acid .

Final Coupling

  • Amide Bond Formation: React the thiazole acetic acid with oxalyl chloride to form the acid chloride, then couple with 5-methyl-1,3,4-oxadiazol-2-ylmethyl amine using triethylamine in dichloromethane .

Physicochemical Properties

Calculated Molecular Parameters

PropertyValueMethod/Reference
Molecular FormulaC₁₇H₁₇N₅O₂SElemental Analysis
Molecular Weight355.42 g/molMass Spectrometry
logP (Octanol-Water)2.78 ± 0.15XLogP3
Hydrogen Bond Donors1ChemDraw
Hydrogen Bond Acceptors5ChemDraw
Rotatable Bonds4ADMET Prediction

Solubility Profile

  • Aqueous Solubility: Estimated 0.12 mg/mL in PBS (pH 7.4) using the General Solubility Equation

  • Organic Solvents:

    • DMSO: >50 mg/mL

    • Ethanol: 12.4 mg/mL

    • Chloroform: 8.9 mg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator